

Application Notes: Niclosamide Monohydrate for Studying Mitochondrial Uncoupling

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Compound of Interest		
Compound Name:	Niclosamide monohydrate	
Cat. No.:	B1357154	Get Quote

Introduction

Niclosamide, an FDA-approved anthelmintic drug, has gained significant attention in research and drug development for its potent biological activities beyond its original indication.[1][2] One of its primary mechanisms of action is the uncoupling of mitochondrial oxidative phosphorylation.[2] As a protonophore, niclosamide disrupts the mitochondrial membrane potential, making it a valuable tool for studying cellular bioenergetics, metabolic vulnerabilities in cancer, and its potential therapeutic role in metabolic diseases like diabetes and non-alcoholic fatty liver disease (NAFLD).[1][3][4]

Mechanism of Action: Mitochondrial Uncoupling

Niclosamide functions as a proton ionophore.[1] Its structure, particularly the phenolic hydroxyl group, allows it to pick up protons in the acidic intermembrane space of the mitochondria.[1][5] It then diffuses across the inner mitochondrial membrane and releases the protons into the more alkaline mitochondrial matrix. This action shuttles protons across the membrane, bypassing the ATP synthase complex.

The key consequences of this proton shuttling are:

Dissipation of the Proton Motive Force: The electrochemical gradient (proton gradient)
across the inner mitochondrial membrane, which is essential for ATP synthesis, is dissipated.
 [1]



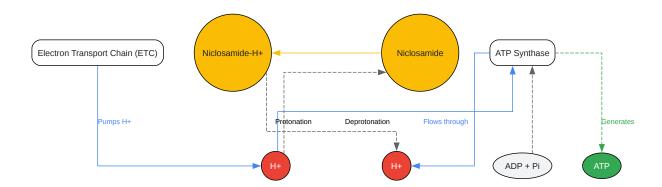




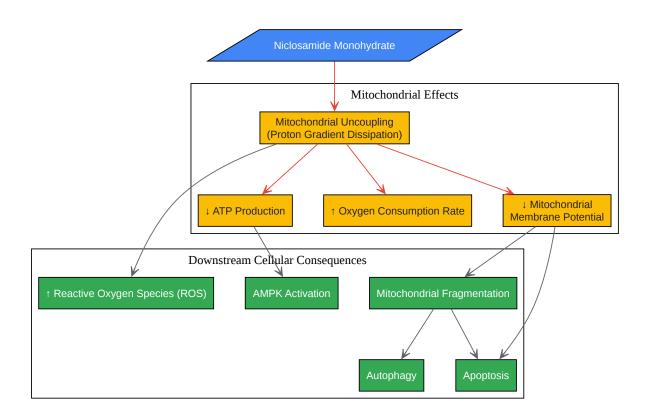
- Uncoupling of Respiration from ATP Synthesis: While the electron transport chain continues to consume oxygen to pump protons, this process is no longer coupled to the production of ATP.[2]
- Increased Oxygen Consumption: To compensate for the dissipated proton gradient, the electron transport chain works at a higher rate, leading to an increase in the oxygen consumption rate (OCR).[6][7]
- Decrease in ATP Synthesis: Due to the proton leak, the ATP synthase is unable to generate ATP efficiently, leading to a reduction in cellular ATP levels.[8][9]

It is important to note that niclosamide exhibits a dose-dependent biphasic effect. At lower concentrations (approximately 0.5-1 μ M), it acts as a mitochondrial uncoupler, while at higher concentrations, it can inhibit mitochondrial respiration, which may limit its therapeutic window. [10][11]

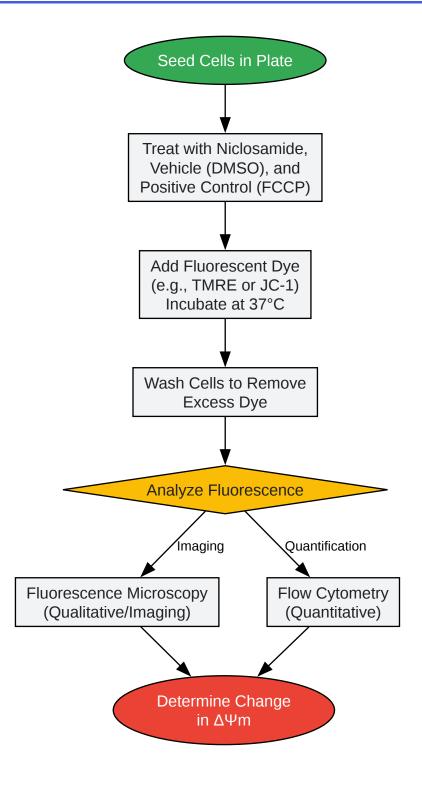
















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